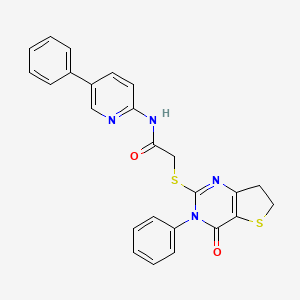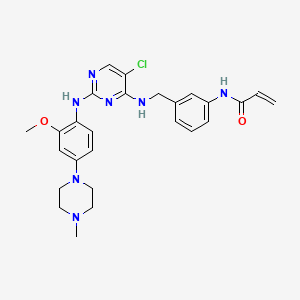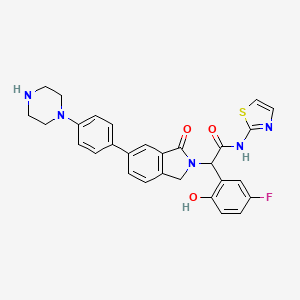
JNJ-55308942
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNJ-55308942 est un médicament expérimental développé par Janssen Pharmaceuticals. Il agit en tant qu'antagoniste du récepteur P2X7, ce qui signifie qu'il bloque le récepteur P2X7, un type de canal ionique impliqué dans la libération de cytokines pro-inflammatoires telles que l'interleukine-1β. Ce composé est étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles neuro-inflammatoires et neuropsychiatriques, y compris la dépression bipolaire .
Méthodes De Préparation
La synthèse de JNJ-55308942 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement :
Formation de l'intermédiaire pyridinyle : Elle implique la réaction de la 3-fluoro-2-(trifluorométhyl)pyridine avec des réactifs appropriés pour introduire des groupes fonctionnels.
Cyclisation : L'intermédiaire pyridinyle subit une cyclisation pour former le noyau triazolopyridine.
Fonctionnalisation : Le noyau triazolopyridine est ensuite fonctionnalisé pour introduire les groupes fluoropyrimidinyle et méthanone.
Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que la possibilité de mise à l'échelle pour une fabrication à grande échelle.
Analyse Des Réactions Chimiques
JNJ-55308942 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Diverses réactions de substitution peuvent être réalisées pour introduire différents substituants sur les cycles pyridine et triazolopyridine.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Neuro-inflammation : Il est utilisé pour étudier le rôle des récepteurs P2X7 dans les processus neuro-inflammatoires.
Troubles neuropsychiatriques : Le composé est étudié pour son potentiel à traiter des affections telles que la dépression bipolaire et le trouble dépressif majeur.
Activation des microglies : this compound est utilisé pour étudier l'activation des microglies, un processus impliqué dans la réponse immunitaire dans le cerveau.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur P2X7 et en le bloquant. Ce récepteur est un canal ionique activé par l'ATP qui, lorsqu'il est activé, entraîne la libération de cytokines pro-inflammatoires telles que l'interleukine-1β. En antagonisant ce récepteur, this compound réduit la libération de ces cytokines, atténuant ainsi la neuro-inflammation et ses effets associés. Le composé a montré une forte affinité et une sélectivité pour le récepteur P2X7, ce qui en fait un puissant modulateur des processus neuro-inflammatoires .
Applications De Recherche Scientifique
JNJ-55308942 has several scientific research applications:
Neuroinflammation: It is used to study the role of P2X7 receptors in neuroinflammatory processes.
Neuropsychiatric Disorders: The compound is being investigated for its potential to treat conditions like bipolar depression and major depressive disorder.
Microglial Activation: this compound is used to study microglial activation, a process involved in the immune response in the brain.
Mécanisme D'action
JNJ-55308942 exerts its effects by selectively binding to and blocking the P2X7 receptor. This receptor is an ATP-gated ion channel that, when activated, leads to the release of pro-inflammatory cytokines like interleukin-1β. By antagonizing this receptor, this compound reduces the release of these cytokines, thereby mitigating neuroinflammation and its associated effects. The compound has shown high affinity and selectivity for the P2X7 receptor, making it a potent modulator of neuroinflammatory processes .
Comparaison Avec Des Composés Similaires
JNJ-55308942 est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur P2X7. Les composés similaires comprennent :
JNJ-54175446 : Un autre antagoniste du récepteur P2X7 développé par Janssen Pharmaceuticals.
LY-3857210 : Développé par Eli Lilly, ce composé cible le même récepteur mais est à un stade différent de développement clinique.
Ces composés partagent l'objectif commun de moduler les processus neuro-inflammatoires en ciblant le récepteur P2X7, mais ils diffèrent par leurs structures chimiques, leurs propriétés pharmacocinétiques et leurs stades de développement.
Propriétés
IUPAC Name |
[(6S)-1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5N7O/c1-8-4-12-11(26-27-29(12)16-24-5-9(18)6-25-16)7-28(8)15(30)10-2-3-23-14(13(10)19)17(20,21)22/h2-3,5-6,8H,4,7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWZBQISRTEBH-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166558-11-6 |
Source


|
| Record name | JNJ-55308942 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7YN3CQ7S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)


![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)


![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)
